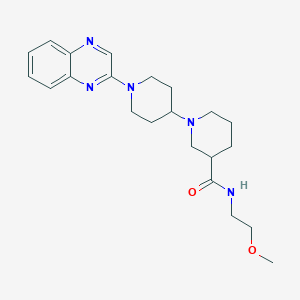![molecular formula C9H12ClN3O2S B5381547 ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5381547.png)
ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate is a chemical compound that has been extensively studied for its various biological and pharmacological properties. It is a thioester derivative of pyrimidine, which has been shown to have potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. The compound has also been shown to inhibit the replication of certain viruses by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
Ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as DNA polymerase and thymidylate synthase. The compound has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate in lab experiments is its potential as a therapeutic agent. The compound has been shown to have anticancer, antiviral, and antibacterial properties, which make it a promising candidate for drug development. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to induce oxidative stress and cell death, which can be harmful to healthy cells.
Zukünftige Richtungen
There are several future directions for research on ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate. One of the directions is to study the compound's potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Another direction is to study the compound's mechanism of action in more detail, to better understand how it interacts with cellular processes. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound, to make it more accessible for research and drug development purposes.
Conclusion:
Ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate is a promising compound with potential applications in the field of medicinal chemistry. Its various biological and pharmacological properties make it a promising candidate for drug development. The compound's mechanism of action and biochemical and physiological effects have been studied in detail, and there are several future directions for research on the compound. With further research, ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate could become an important therapeutic agent for various diseases.
Synthesemethoden
Ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-amino-5-chloro-6-methylpyrimidine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction results in the formation of ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate.
Wissenschaftliche Forschungsanwendungen
Ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate has been extensively studied for its various biological and pharmacological properties. It has been shown to have potential applications in the field of medicinal chemistry. The compound has been studied for its anticancer, antiviral, and antibacterial properties.
Eigenschaften
IUPAC Name |
ethyl 2-(2-amino-5-chloro-6-methylpyrimidin-4-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2S/c1-3-15-6(14)4-16-8-7(10)5(2)12-9(11)13-8/h3-4H2,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZXXPDLOGZBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC(=C1Cl)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-fluorophenoxy)methyl]-3-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}-1H-pyrazole](/img/structure/B5381471.png)

![N~1~,N~1~-dimethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5381493.png)
![methyl {4-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]-2-bromo-6-ethoxyphenoxy}acetate](/img/structure/B5381495.png)
![2-(4-{[1-(2,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5381501.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B5381506.png)
![1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381510.png)
![6,8-dichloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5381519.png)
![3-[(2-chlorobenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5381535.png)
![3-(4-bromophenyl)-2-[2-(4-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5381542.png)
![3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5381544.png)
![8-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5381553.png)

